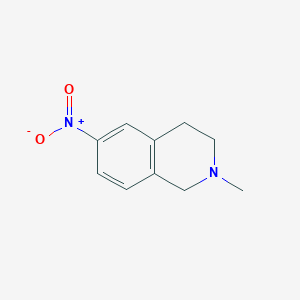

2-甲基-6-硝基-1,2,3,4-四氢异喹啉

描述

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学研究应用

对映异构体和衍生物的合成

该化学物质一直是对映异构体合成的焦点,展示了其在有机合成中的多功能性。Gruzdev 等人 (2012) 展示了外消旋四氢异喹啉的动力学拆分,然后进行区域选择性硝化和酸性水解,以获得 2-甲基-6-硝基-四氢异喹啉的对映异构体。该方法强调了该化合物在生产对映纯物质中的效用,这对药物应用至关重要 (Gruzdev, Levit, Kodess, & Krasnov, 2012)。

促进复杂的有机合成

研究人员已将该化合物用于新型合成途径的开发。Balamurugan 等人 (2011) 报告了一种高度功能化四氢异喹啉的一锅合成方法,表明其在通过涉及多个成键形成的多米诺序列构建复杂分子结构中的作用 (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011)。

新型化合物和潜在应用

Voskressensky 等人 (2010) 探索了它与活化炔烃的反应性,以获得四氢吡咯并[2,1-a]异喹啉基化物,从而产生取代的二氢吡咯并[2,1-a]异喹啉。该途径说明了该化学物质可用作具有在材料科学和药物开发中潜在应用的不同杂环化合物的先驱 (Voskressensky, Listratova, Bolshov, Bizhko, Borisova, & Varlamov, 2010)。

在抗癌和生物筛选中的作用

Mihoubi 等人 (2015) 强调了从 Hammada scoparia 叶中提取的 N-甲基异莎索林衍生物的合成和生物筛选,揭示了有希望的抗癌活性。该研究强调了该化合物作为开发新型抗癌剂的支架的效用,利用其四氢异喹啉骨架 (Mihoubi, Micale, Scala, Jarraya, Bouaziz, Schirmeister, Risitano, Piperno, & Grassi, 2015)。

未来方向

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that future research may continue to explore the potential of THIQ derivatives, including 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, in various biological applications.

作用机制

Target of Action

The primary targets of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), are likely to be similar to those of other THIQ compounds. THIQs are known to interact with dopamine receptors, particularly the D2 receptor . They also inhibit monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters in the brain .

Mode of Action

The compound’s interaction with its targets leads to several changes. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . This mechanism of action seems to be important for its neuroprotective activity .

Biochemical Pathways

The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the pathway towards COMT-dependent O-methylation . This results in increased levels of monoamine neurotransmitters in the brain . The compound’s interaction with dopamine receptors and its impact on dopamine metabolism suggest that it may have significant effects on neurological function and potentially on mood and behavior.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by THIQ-based compounds . These effects may include neuroprotection, as suggested by the compound’s ability to inhibit MAO enzymes and its impact on dopamine metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of THIQ derivatives has been explored using various environmentally friendly methods due to their broad range of applications . .

生化分析

Biochemical Properties

It is known that THIQs interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that THIQs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNOPQKFWGOYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243499 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-36-0 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14097-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

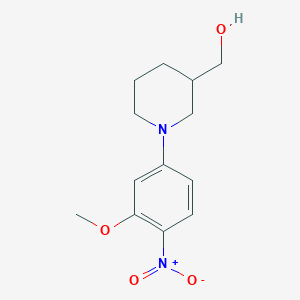

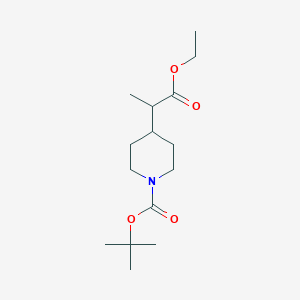

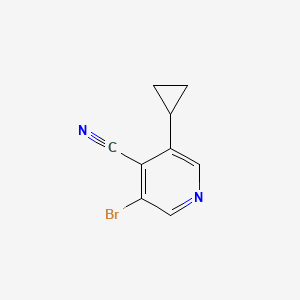

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B3101934.png)

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B3101966.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B3101981.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)

![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)